2-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized organoboron compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with fluorine, nitro, and tetramethyl-1,3,2-dioxaborolan-2-yl groups, making it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a pyridine derivative is coupled with a boronic acid derivative under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a suitable solvent, like toluene or water, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrates or nitroso derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different functional groups.
Substitution: The fluorine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions typically employ reducing agents such as iron or tin chloride.
Substitution reactions may use nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Nitrates, nitroso derivatives
Reduction: Amines, hydroxylamines
Substitution: Alkylated or arylated pyridines
Scientific Research Applications
2-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As a reagent in cross-coupling reactions, it facilitates the formation of complex organic molecules.
Biology: It serves as a building block for bioactive compounds, potentially aiding in drug discovery and development.
Medicine: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it valuable in pharmaceutical research.
Industry: The compound is used in the synthesis of advanced materials and polymers, contributing to material science advancements.
Mechanism of Action
The mechanism by which 2-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 2-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both fluorine and nitro groups on the pyridine ring enhances its chemical versatility compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFN2O4/c1-10(2)11(3,4)19-12(18-10)7-5-8(15(16)17)9(13)14-6-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLSDUJSIDCUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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